3,5-DIMETHYL 1-BENZYL-4-(2,5-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 1-BENZYL-4-(2,5-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE: is a complex organic compound that belongs to the dihydropyridine class These compounds are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine The structure of this compound includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-BENZYL-4-(2,5-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C for ethanol)
Catalyst: Acidic catalysts like acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine ring can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can modify the substituents on the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
Oxidation: Pyridine derivatives
Reduction: Modified dihydropyridine derivatives
Substitution: Various substituted dihydropyridine compounds
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a candidate for drug discovery and development.
Medicine
In medicine, dihydropyridine derivatives are known for their role as calcium channel blockers
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-BENZYL-4-(2,5-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in the cell membrane. By blocking these channels, it prevents the influx of calcium ions into the cells, leading to relaxation of smooth muscle cells and vasodilation. This mechanism is particularly relevant in the context of cardiovascular diseases, where it helps to reduce blood pressure and improve blood flow.
Comparison with Similar Compounds
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
Comparison
Compared to other dihydropyridine derivatives, 3,5-DIMETHYL 1-BENZYL-4-(2,5-DIFLUOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has unique substituents that may enhance its pharmacological properties. The presence of the difluorophenyl group, for example, can increase its lipophilicity and potentially improve its bioavailability. Additionally, the benzyl group may contribute to its binding affinity to target proteins, making it a promising candidate for further research and development.
Properties
IUPAC Name |
dimethyl 1-benzyl-4-(2,5-difluorophenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO4/c1-28-21(26)17-12-25(11-14-6-4-3-5-7-14)13-18(22(27)29-2)20(17)16-10-15(23)8-9-19(16)24/h3-10,12-13,20H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNABIVAIEAPJQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=C(C=CC(=C2)F)F)C(=O)OC)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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